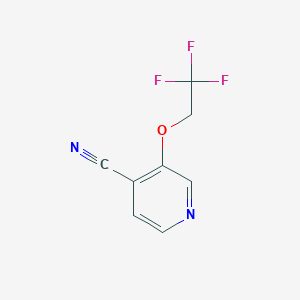

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile

Overview

Description

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile (FEON) is a fluorinated nitrile compound . It has high oxidative stability, low volatility, and non-flammability . It has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries .

Chemical Reactions Analysis

In the context of high-energy density Li|NCM batteries, the FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte . The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .Scientific Research Applications

Fluorinated Nitrile Compounds in Electrolytes

A study introduced 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound, as an electrolyte solvent for high-energy density Li|NCM batteries. FEON was highlighted for its high oxidative stability, low volatility, and non-flammability, making it an excellent candidate for enhancing the performance of lithium metal anodes and high-voltage NCM cathodes. The research demonstrated that electrolytes based on FEON exhibited superior cycling performance compared to traditional carbonate electrolytes, suggesting its potential in developing advanced battery technologies (Zhou et al., 2022).

Synthesis and Characterization of Poly(organophosphazenes)

Research has been conducted on the synthesis and characterization of high molecular weight polyphosphazenes with varying ratios of phenory and 2,2,2-trifluoroethoxy groups. These polymers were synthesized through reactions involving (NPCl2)n, sodium phenoxide, and sodium 2,2,2-trifluoroethoxide, showcasing the ability to tailor the properties of the resulting polyphosphazenes by adjusting the ratios of the substituents. This study underlines the utility of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile in modifying the physical and chemical properties of polymers for various applications (Allcock & Kim, 1994).

Novel Synthesis Approaches

In the realm of organic synthesis, the reactivity of nitriles without α hydrogen atoms with phosphol 3 enes oxides or sulfides anions was studied, yielding 1-aza 2-phospha cyclohepta 4,6 dienes. This research offers insights into the nuanced reactions involving isonicotinonitriles, demonstrating the potential of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile in facilitating the synthesis of complex organic molecules (Eberhard et al., 1973).

Antibacterial Activity of Boronic Acids

A study on the structures, properties, and antibacterial activity of (trifluoromethoxy)phenylboronic acids, which are structurally related to 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile, revealed their potential in combating bacterial infections. The research emphasized the impact of the trifluoromethoxy group on the acidity and antibacterial potency of the boronic acids, indicating the broader implications of fluorinated compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2021).

Radical Trifluoromethylation of Isonitriles

Another study explored the synthesis of 2-trifluoromethylindoles from isonitriles using the Togni reagent as a CF3 radical precursor. This research highlights the role of 3-(2,2,2-Trifluoroethoxy)isonicotinonitrile in radical trifluoromethylation reactions, contributing to the development of novel synthetic methods in organic chemistry (Zhang & Studer, 2014).

properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTKEBXDDGSXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethoxy)isonicotinonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469274.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)

![1-[(3-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469277.png)

![2-{[(Benzyloxy)carbonyl]amino}hex-5-enoic acid](/img/structure/B1469279.png)

![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)

![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)

![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)